REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[Br:10][CH2:11][CH2:12][CH2:13]Br>>[Br:10][CH2:11][CH2:12][CH2:13][O:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1F)O
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Name
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Quantity
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31 g
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Type
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reactant
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Smiles
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BrCCCBr
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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BrCCCOC1=CC(=C(C=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |